molecular formula C15H20N2O2 B026297 tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate CAS No. 103549-24-2

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Cat. No. B026297
CAS RN: 103549-24-2
M. Wt: 260.33 g/mol
InChI Key: UJUWQLXEMKUVGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available substrates. For instance, a method reported by Zhao et al. (2017) for synthesizing a similar compound entails acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017). Another example includes the preparation of carbamate derivatives from 3-amino-9-ethylcarbazole, showcasing the diversity in synthetic approaches for related structures (Kant, Singh, & Agarwal, 2015).

Molecular Structure Analysis

Crystallographic and spectroscopic studies provide detailed insights into the molecular structure of tert-butyl carbamate derivatives. For instance, Kant et al. (2015) described the crystal structure of a carbamate derivative, highlighting the non-planar conformation of the molecule and the significant interactions stabilizing the crystal structure, such as hydrogen bonding and π-π stacking interactions (Kant, Singh, & Agarwal, 2015).

Chemical Reactions and Properties

Chemical properties of tert-butyl carbamate derivatives include reactivity towards nucleophiles and electrophiles, as demonstrated in various synthetic procedures. For example, Ghosh et al. (2017) explored asymmetric aldol reactions to synthesize compounds with potential as protease inhibitors, showcasing the chemical versatility of carbamate derivatives (Ghosh, Cárdenas, & Brindisi, 2017).

Scientific Research Applications

  • Synthesis of Indoles : It is used for synthesizing indoles with oxygen-bearing substituents at the benzene moiety, contributing to the field of organic chemistry (Kondo, Kojima, & Sakamoto, 1997).

  • Potential as a Secretase Inhibitor : A derivative, tert-Butyl-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethylcarbamate, shows potential as a novel α secretase inhibitor, which is significant for medical research, particularly in neurodegenerative diseases (Ghosh, Cárdenas, & Brindisi, 2017).

  • Intermediate for Synthesis : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′- (Ober, Marsch, Harms, & Carell, 2004).

  • High Yield Applications : In specific forms, such as tert-butyl (2-(2-(6-chlorohexyl)oxy)ethyl)carbamate, it can be used in research for its high yield of 11.4% (Wu, 2011).

  • Improving Aldol Reactions : Tert-butyl azidoacetate, a related compound, improves aldol reactions of less reactive aldehydes and makes tert-butyl indole-2-carboxylate readily available from aldehydes, which is important in the synthesis of various compounds (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).

  • Intermediate in Biologically Active Compounds : It is a crucial intermediate in biologically active compounds such as omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

  • Antibacterial Activity : Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate has shown antibacterial activity and is not toxic for human cells, making it significant in the development of new antibiotics (Héquet et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

Future Directions

While specific future directions for “tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” are not available in the search results, indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . This suggests potential areas of future research and application for this compound.

properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUWQLXEMKUVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351126
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103549-24-2
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the chemoselective η6 coordination observed with Cp*Ru+ and how does it apply to Boc-tryptamine?

A1: Research has shown that the CpRu+ moiety exhibits a strong preference for coordinating with electron-rich arene systems []. In the case of Boc-tryptamine (tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate), this chemoselectivity is highlighted by the exclusive coordination of CpRu+ to the indole ring, even in the presence of other potential aromatic groups on the tryptamine nitrogen []. This specific interaction forms the basis for synthesizing various Cp*Ru(η6-tryptamine) complexes with potential applications in organometallic chemistry.

Q2: How does the photooxidation of Boc-tryptamine differ from that of its homologue, Boc-homotryptamine?

A2: Photooxidation of Boc-tryptamine yields hexahydropyrroloindole derivatives []. Interestingly, Boc-homotryptamine, featuring an additional methylene group in the side chain, forms a hexahydropyridoindole upon photooxidation []. This difference in reaction outcome emphasizes the impact of even subtle structural variations on the reactivity and product formation in tryptamine derivatives.

Q3: Can Boc-tryptamine be utilized as a starting material for the synthesis of more complex heterocycles?

A3: Yes, Boc-tryptamine can be employed in the synthesis of azepino[4,5-b]indolone derivatives []. This method involves a radical oxidative aromatic substitution on the indole ring of N-Boc protected tryptamine using dilauroyl peroxide as the initiator and oxidant []. This example demonstrates the versatility of Boc-tryptamine as a building block for accessing diverse chemical scaffolds with potential biological relevance.

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